molecular formula C21H22ClN3O5S B6526809 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1135211-24-3

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6526809
CAS No.: 1135211-24-3
M. Wt: 463.9 g/mol
InChI Key: AWPCZTLPRFKMOL-UHFFFAOYSA-N
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Description

The compound N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex tricyclic heterocyclic molecule featuring a benzodioxine core fused with thiadiazole and azatricyclo systems. Its structure includes a dimethylaminoethyl side chain and a carboxamide group, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S.ClH/c1-23(2)5-6-24(20(25)13-3-4-15-16(9-13)27-8-7-26-15)21-22-14-10-17-18(29-12-28-17)11-19(14)30-21;/h3-4,9-11H,5-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCZTLPRFKMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its structural characteristics and summarizes available research on its biological activity.

Structural Characteristics

The compound features a unique molecular structure characterized by multiple functional groups and a bicyclic framework. Its molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2} with the following structural highlights:

  • Dimethylaminoethyl Group : This moiety is known to enhance lipophilicity and can influence the compound's interaction with biological membranes.
  • Dodeca-Tetraene Framework : The presence of conjugated double bonds may contribute to its electronic properties and potential reactivity.

Antimicrobial Activity

Compounds containing dimethylamino groups have been associated with antimicrobial effects. Preliminary data suggest that the presence of the dioxane and thia groups in the structure may enhance the antimicrobial efficacy against various pathogens.

Research Findings :
In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Summary

Activity Type Observed Effects References
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanistic Insights

The biological activity of this compound may be attributed to several factors:

  • Receptor Interaction : The dimethylamino group can interact with various receptors in the body, potentially influencing signaling pathways related to cell growth and apoptosis.
  • Membrane Permeability : The lipophilic nature of the compound may facilitate its passage through cellular membranes, allowing for effective intracellular action.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkylamino Side Chains

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
  • Key Differences: The dimethylamino group is attached to a propyl chain (C3) instead of ethyl (C2). The benzamide group includes a 3-(2,5-dioxopyrrolidin-1-yl) substituent, introducing a polar, cyclic ketone moiety.
  • Impact :
    • Longer alkyl chains may alter pharmacokinetics (e.g., lipophilicity, membrane permeability).
    • The pyrrolidinedione group could influence binding affinity to enzymatic targets like α-amylase .
Parameter Target Compound Propyl-Substituted Analog
Molecular Formula Not explicitly reported C₂₄H₂₅ClN₄O₅S
Molecular Weight Not explicitly reported 517.0 g/mol
Key Substituent 2-(Dimethylamino)ethyl 3-(Dimethylamino)propyl + 3-(2,5-dioxopyrrolidin-1-yl)

Core Heterocyclic Modifications

N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
  • Key Differences :
    • Replaces the carboxamide group with an acetamide moiety.
    • Simplifies the tricyclic core to a dihydrobenzodioxine fused with benzothiazole .
  • The benzothiazole ring could modulate electronic properties, affecting interactions with biological targets .
Parameter Target Compound Acetamide Analog
Core Structure 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodecatetraene 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Functional Group Carboxamide Acetamide

Structural Analog with Triazatricyclo Core

N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine
  • Key Differences :
    • Replaces the thiadiazole and benzodioxine systems with a triazatricyclo core.
    • Incorporates methyl and phenyl groups instead of oxygen and sulfur heteroatoms.
  • Impact :
    • The triazatricyclo system may target different enzymes or receptors (e.g., kinases or GPCRs).
    • Hydrophobic phenyl groups could enhance binding to lipophilic pockets in proteins .
Parameter Target Compound Triazatricyclo Analog
Heteroatoms 2 Oxygen, 1 Sulfur, 1 Nitrogen 3 Nitrogen
Substituents Benzodioxine, thiadiazole Methyl, phenyl

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